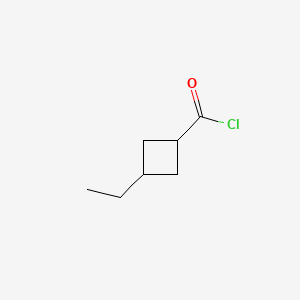
3-Ethylcyclobutanecarboxylic acid chloride
Cat. No. B8762319
M. Wt: 146.61 g/mol
InChI Key: PXCMZBDFAWHSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04220795
Procedure details


A mixture of 3.3 g (0.027 mole) of 3-ethylcyclobutanecarboxylic acid (prepared in 1E) and 9.4 g (5.7 ml, 0.080 mole) of thionyl chloride was prepared and allowed to stir at room temperature for about 15 hr. Excess thionyl chloride was removed by distillation at atmospheric pressure. The residue was distilled at reduced pressure to yield 2.4 g of the title compound having the following physical characteristics:


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH2:6][CH:5]([C:7]([OH:9])=O)[CH2:4]1)[CH3:2].S(Cl)([Cl:12])=O>>[CH2:1]([CH:3]1[CH2:6][CH:5]([C:7]([Cl:12])=[O:9])[CH2:4]1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1CC(C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
5.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for about 15 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess thionyl chloride was removed by distillation at atmospheric pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled at reduced pressure
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1CC(C1)C(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
